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molecular formula C9H9FO3 B030952 Methyl 2-fluoro-6-methoxybenzoate CAS No. 178747-79-0

Methyl 2-fluoro-6-methoxybenzoate

Cat. No. B030952
M. Wt: 184.16 g/mol
InChI Key: WOKPPDUGASITJX-UHFFFAOYSA-N
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Patent
US06096771

Procedure details

To a solution of 6-fluorosalicylic acid (5.00 g) in dimethylformamide (50 ml) was added anhydrous potassium carbonate (6.00 g) and methyl iodide (6.0 ml) with stirring at room temperature, then followed by vigorous stirring at room temperature for 12 hours. After the completion of the reaction, the reaction mixture was diluted by ether, washed with water and dried over anhydrous sodium sulphate. The solvent was evaporated under reduced pressure, to give the title compound (5.80 g, 98%) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=CC=[C:6](O)[C:7]=1C(O)=O.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].[CH3:18]I.C[CH2:21][O:22][CH2:23][CH3:24]>CN(C)C=O>[F:1][C:2]1[CH:7]=[CH:6][CH:24]=[C:23]([O:22][CH3:21])[C:3]=1[C:12]([O:13][CH3:18])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC=C(C1C(=O)O)O
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by vigorous stirring at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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